3-Fluoro-2-(2-methoxyethoxy)aniline

Übersicht

Beschreibung

3-Fluoro-2-(2-methoxyethoxy)aniline is a chemical compound with the molecular formula C9H12FNO2 . It has a molecular weight of 185.2 . This compound is extensively used in scientific research due to its diverse applications. It exhibits intriguing properties that enable its utilization in various fields like pharmaceuticals, organic synthesis, and material science.

Molecular Structure Analysis

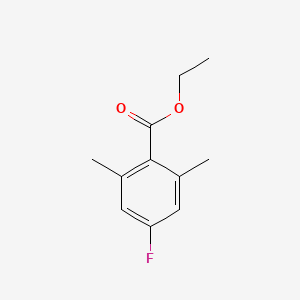

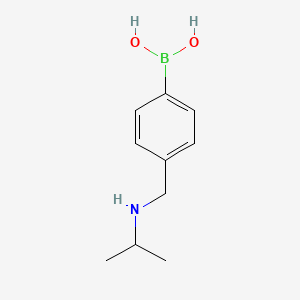

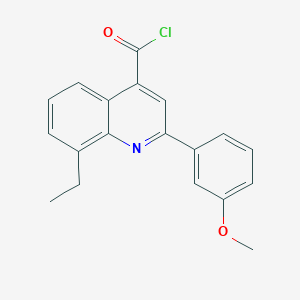

The molecular structure of 3-Fluoro-2-(2-methoxyethoxy)aniline consists of a benzene ring with a fluoro group (F), an amino group (NH2), and a 2-methoxyethoxy group (CH3OCH2CH2O-) attached to it .Physical And Chemical Properties Analysis

3-Fluoro-2-(2-methoxyethoxy)aniline is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3 and a boiling point of 293.5±30.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

- Field : Pharmaceuticals

- Application : “3-Fluoro-2-(2-methoxyethoxy)aniline” is used in the synthesis of Spebrutinib , a drug used for the treatment of chronic lymphocytic leukemia .

- Method : The synthesis involves a series of reactions, including refluxing in DMA and treatment with TFA and DCM at room temperature .

- Results : The result is Spebrutinib, a potent inhibitor of Bruton’s tyrosine kinase, which is overexpressed in several B-cell malignancies .

Fluorescent Chemosensors

- Field : Chemistry

- Application : “3-Fluoro-2-(2-methoxyethoxy)aniline” could potentially be used in the development of fluorescent chemosensors . These chemosensors are used for the detection of biologically and/or environmentally important species .

- Method : While the specific method of using “3-Fluoro-2-(2-methoxyethoxy)aniline” in this context is not detailed, the general approach involves designing chemosensors for specific analytes .

- Results : The development of these chemosensors could potentially lead to advancements in various fields such as biology, physiology, pharmacology, and environmental sciences .

Difluoroalkylation of Anilines

- Field : Organic Chemistry

- Application : “3-Fluoro-2-(2-methoxyethoxy)aniline” can be used in the difluoroalkylation of anilines . This process is important for altering the chemical properties of bioactive molecules, including their conformational bias, reactivity, stability, and lipophilicity .

- Method : The method involves a visible-light organo-photocatalytic system working via oxidative quenching . This provides access to a wide range of difluoroalkyl anilines under mild conditions .

- Results : The result is a range of difluoroalkyl anilines, which can be used in the synthesis of various bioactive molecules .

Synthesis of Fluorinated Compounds

- Field : Medicinal Chemistry

- Application : “3-Fluoro-2-(2-methoxyethoxy)aniline” can be used in the synthesis of fluorinated compounds . These compounds are often used in the development of new drugs .

- Method : The method involves the use of a redox-neutral approach using an organic photocatalyst . This allows for the introduction of fluorinated motifs in organic architectures .

- Results : The result is a range of fluorinated compounds, which can be used in the development of new drugs .

Synthesis of Fluorinated Amines

- Field : Organic Chemistry

- Application : “3-Fluoro-2-(2-methoxyethoxy)aniline” can be used in the synthesis of fluorinated amines . These amines are valuable in several research domains due to the intrinsic physiochemical properties induced by the fluorine atom, including high lipophilicity, high stability, and better resistance toward oxidation .

- Method : The method involves the use of CO2 or CS2 as benign C1 sources . In addition, a novel N(SCF3)CF3 moiety was synthesized .

- Results : The result is a range of fluorinated amine derivatives, which can be used in various applications in life sciences .

Development of Fluorescent Chemosensors

- Field : Biotechnology

- Application : “3-Fluoro-2-(2-methoxyethoxy)aniline” could potentially be used in the development of fluorescent chemosensors . These chemosensors are used for the detection of biologically and/or environmentally important species .

- Method : The method involves designing chemosensors for specific analytes .

- Results : The development of these chemosensors could potentially lead to advancements in various fields such as biology, physiology, pharmacology, and environmental sciences .

Eigenschaften

IUPAC Name |

3-fluoro-2-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOUTLDHFOLMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(2-methoxyethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393946.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393948.png)

![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)

![3-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393954.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)